molecular formula C6H8N2O2 B172639 4,7-Diazaspiro[2.5]octane-5,8-dione CAS No. 129306-17-8

4,7-Diazaspiro[2.5]octane-5,8-dione

Cat. No. B172639
M. Wt: 140.14 g/mol
InChI Key: RBBJGTYVUQPXLR-UHFFFAOYSA-N
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Description

4,7-Diazaspiro[2.5]octane-5,8-dione is a chemical compound with the CAS Number: 129306-17-8 . It has a molecular weight of 140.14 and its IUPAC name is 4,7-diazaspiro[2.5]octane-5,8-dione .


Synthesis Analysis

A synthesis method of 4,7-diazaspiro[2.5]octane compound has been disclosed . This method takes a derivative of 4-methoxybenzyl (1- (hydroxymethyl) cyclopropyl) carbamate as a raw material and obtains the 4,7-diazaspiro[2.5]octane compound through substitution, addition of a protective group, esterification, re-substitution and deprotection .


Molecular Structure Analysis

The InChI code of 4,7-Diazaspiro[2.5]octane-5,8-dione is 1S/C6H8N2O2/c9-4-3-7-5(10)6(8-4)1-2-6/h1-3H2, (H,7,10) (H,8,9) . The InChI key is RBBJGTYVUQPXLR-UHFFFAOYSA-N .


Chemical Reactions Analysis

The synthesis method of 4,7-diazaspiro[2.5]octane compound involves several chemical reactions including substitution, addition of a protective group, esterification, re-substitution and deprotection .


Physical And Chemical Properties Analysis

4,7-Diazaspiro[2.5]octane-5,8-dione is a solid at room temperature . It has a molecular formula of C6H8N2O2 . The boiling point is 572.9±43.0℃ at 760 mmHg .

Scientific Research Applications

Crystallographic Analysis

4,7-Diazaspiro[2.5]octane-5,8-dione has been studied for its crystallographic properties. Rohlíček et al. (2010) analyzed Alaptide, a compound related to 4,7-Diazaspiro[2.5]octane-5,8-dione, emphasizing its crystal structure involving two connected rings and highlighting its boat and envelope conformations (Rohlíček et al., 2010).

Corrosion Inhibition

Research by Chafiq et al. (2020) explored the use of spirocyclopropane derivatives, including compounds structurally similar to 4,7-Diazaspiro[2.5]octane-5,8-dione, for mild steel corrosion inhibition in acidic solutions. Their study combined experimental methods and computational simulations to understand the mechanism of corrosion inhibition (Chafiq et al., 2020).

Structural and Spectroscopic Analysis

Lazić et al. (2017) conducted a detailed study on the structure-property relationship of diazaspiro[4.4]nonane derivatives, offering insights into their potential as anticonvulsant agents. They utilized various spectroscopic techniques and density functional theory calculations for structural and spectroscopic information (Lazić et al., 2017).

Novel Synthesis Methods

Metwally et al. (2011) explored novel synthesis methods for diazaspiro[2.4]heptane-4,7-dione derivatives, showing how reaction with nucleophilic reagents can vary depending on the type of diazaspiro compound used (Metwally et al., 2011).

Crystal Structure Prediction

Willer et al. (2012) undertook a crystal structure prediction study on diazaspiro[4.4]nonane derivatives, which is relevant to understanding the structural properties of 4,7-Diazaspiro[2.5]octane-5,8-dione. They focused on the screw-type symmetry and optical activity despite the absence of an asymmetric carbon atom (Willer et al., 2012).

Safety And Hazards

The safety information for 4,7-Diazaspiro[2.5]octane-5,8-dione includes the following hazard statements: H302-H315-H319 . The precautionary statements are P261-P305+P351+P338 . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

4,7-diazaspiro[2.5]octane-5,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-4-3-7-5(10)6(8-4)1-2-6/h1-3H2,(H,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBJGTYVUQPXLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C(=O)NCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20571707
Record name 4,7-Diazaspiro[2.5]octane-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Diazaspiro[2.5]octane-5,8-dione

CAS RN

129306-17-8
Record name 4,7-Diazaspiro[2.5]octane-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
JH Hoare, P Yates - Journal of the Chemical Society, Chemical …, 1981 - pubs.rsc.org
3-Acetoxy-1, 4-dibenzyl-3-(3-methoxy-1-methyl-enepropyl)piperazine-2, 5-dione (4) has been synthesized both via cyclization of N-benzyl-N(N-benzylcarbamoylmethyl)-5-methoxy-3-…
Number of citations: 4 pubs.rsc.org
M Miyazaki, K Uoto, Y Sugimoto, H Naito… - Bioorganic & medicinal …, 2015 - Elsevier
We have published p53–MDM2 interaction inhibitors possessing a novel dihydroimidazothiazole scaffold. Although our lead compound 1 showed strong antitumor activity with single …
Number of citations: 52 www.sciencedirect.com
K Undheim - Synthesis, 2015 - thieme-connect.com
The biological importance and wide occurrence of spirane systems in nature have stimulated studies in spirane chemistry. The fundamental spirane framework consists of two …
Number of citations: 28 www.thieme-connect.com
E Buñuel, SD Bull, SG Davies, AC Garner… - Organic & …, 2003 - pubs.rsc.org
Diketopiperazinespirocyclopropane 12 is prepared in > 98% de via the conjugate addition of a phosphorus ylide to (6S)-N,N′-bis(p-methoxybenzyl)-3-methylenepiperazine-2,5-dione 2…
Number of citations: 31 pubs.rsc.org
ST Rajan, S Eswaraiah, VT Mathad, S Praveen - 2022 - tdcommons.org
The present application relates to a process for the preparation of 7-(4, 7-diazaspiro [2.5] octan-7-yl)-2-(2, 8-dimethylimidazo [1, 2-b] pyridazin-6-yl) pyrido-4H-[1, 2-a] pyrimidin-4-one of …
Number of citations: 0 www.tdcommons.org
K Takahashi, F Kabashima, F Tsuchiya - Journal of bioscience and …, 2016 - Elsevier
Japanese sake is a traditional alcoholic beverage composed of a wide variety of metabolites, which give it many types of tastes and flavors. Previously, we have reported that medium-…
Number of citations: 25 www.sciencedirect.com
DJ Brown - 2003 - books.google.com
This book serves as a supplement to The Pyrazines, Volume 41 of the Chemistry of Heterocyclic Compounds series. It covers the literature published between 1979 and 2000, and–…
Number of citations: 37 books.google.com
이성찬 - 2021 - repository.pknu.ac.kr
The deterioration of the global environment and the depletion of fossil fuel resources have envisioned the global community to search for alternative, sustainable, and environment-…
Number of citations: 0 repository.pknu.ac.kr
JH Hoare - 1982 - elibrary.ru
Heating 1, 4-dibenzyl-2, 3, 5, 6-piperazinetetraone (1) in ethanol, methanol, propanol, butanol, isopropanol or ethylene glycol gave the corresponding 1, 3-dibenzyl-4, 5-…
Number of citations: 2 elibrary.ru
CA Chiriboga - Drugs of the Future, 2019 - access.portico.org
644 Drugs of the Future 2019, 44 (8) use, understanding the differences in mechanism of action, drug distribution and method of delivery gains relevance with regards to future …
Number of citations: 1 access.portico.org

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